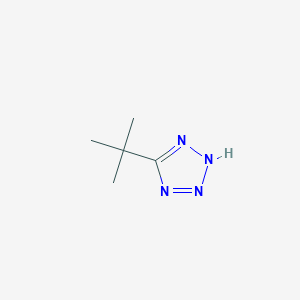

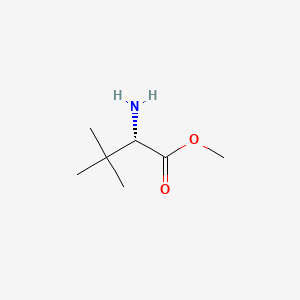

methyl (2S)-2-amino-3,3-dimethylbutanoate

Descripción general

Descripción

Methyl (2S)-2-amino-3,3-dimethylbutanoate is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic systems and other complex organic molecules. The compound itself is not directly mentioned in the provided papers, but related compounds and their synthesis methods can offer insights into the potential synthesis and properties of methyl (2S)-2-amino-3,3-dimethylbutanoate.

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials such as hippuric acid, N-acetylglycine, and methyl N-(benzyloxycarbonyl)glycinate, which are converted into various intermediates through reactions with reagents like N,N-dimethylacetamide, N,N-dimethylformamide, and t-butoxybis(dimethylamino)methane . These intermediates are then further reacted to produce the desired compounds. For example, methyl 2-benzoylamino-3-oxobutanoate was prepared from hippuric acid and then treated with hydrazines to yield pyrazolone derivatives . Similarly, methyl 2-acetylamino-3-dimethylaminopropenoate was synthesized from N-acetylglycine and used in the synthesis of various heterocyclic systems . These methods could potentially be adapted for the synthesis of methyl (2S)-2-amino-3,3-dimethylbutanoate by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2S)-2-amino-3,3-dimethylbutanoate has been established through methods such as X-ray analysis . The orientation around double bonds and the confirmation of substituents are crucial for understanding the reactivity and potential applications of these molecules. For instance, the orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was established by X-ray analysis .

Chemical Reactions Analysis

The compounds synthesized in these studies are versatile reagents for further chemical transformations. For example, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was used to prepare a variety of heterocyclic compounds, including pyrroles, pyranones, and pyridones . These reactions often involve nucleophilic attacks, condensations, and cyclizations, which are common in the synthesis of complex organic molecules. The chemical behavior of methyl (2S)-2-amino-3,3-dimethylbutanoate would likely be similar, with the potential to undergo various nucleophilic and electrophilic reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the crystal structure of 2-amino-2,3-dimethylbutanamide, a compound with a similar backbone to methyl (2S)-2-amino-3,3-dimethylbutanoate, was characterized by intermolecular hydrogen bonding, which formed a three-dimensional network in the crystal . Such properties are important for understanding the solubility, stability, and reactivity of the compound. The presence of amino and ester groups in methyl (2S)-2-amino-3,3-dimethylbutanoate would suggest the potential for hydrogen bonding and polarity, affecting its behavior in different environments.

Aplicaciones Científicas De Investigación

Synthesis and Analytical Detection

- Methyl (2S)-2-amino-3,3-dimethylbutanoate, as part of synthetic cannabinoids like 4F-MDMB BINACA and 5F-ADB, has been identified in various studies. A sensitive analytical method using LC-MS/MS was developed for the detection and quantitation of these compounds and their metabolites in blood samples, showcasing their importance in forensic and toxicological analyses (Yeter, 2020) (Yeter & Ozturk, 2019).

Chemical Transformations and Reactions

- The Stevens rearrangement of ammonium salts containing 3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts to form allenic aminoketones illustrates the chemical versatility and reactivity of molecules related to methyl (2S)-2-amino-3,3-dimethylbutanoate (Manukyan, 2015).

- Selective transformations catalyzed by alumina-supported tungsten hydride demonstrate the potential for creating new chemical structures and elucidating reaction mechanisms involving dimethylbutane derivatives (Merle et al., 2009).

Metabolic Profiling and Toxicology

- Studies on the metabolic profiling of synthetic cannabinoids like 5F-ADB have provided insights into their metabolism in human liver microsomes and urine samples, identifying major metabolites that could serve as markers for substance use (Yeter & Ozturk, 2019). This research is critical for understanding the pharmacokinetics and toxicological implications of these compounds.

Implications for Drug Policy and Safety

- The legal and regulatory aspects of synthetic cannabinoids, including compounds structurally related to methyl (2S)-2-amino-3,3-dimethylbutanoate, are addressed in studies focusing on their control and impact on public health. The scheduling of synthetic cannabinoids under controlled substances legislation reflects the ongoing efforts to manage the risks associated with these potent and emerging psychoactive substances (Federal Register, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYLIGGIKNKWQX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461851 | |

| Record name | methyl (2S)-2-amino-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-2-amino-3,3-dimethylbutanoate | |

CAS RN |

63038-26-6 | |

| Record name | Methyl L-tert-leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl (2S)-2-amino-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-tert-Leucine Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-TERT-LEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4AC12JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

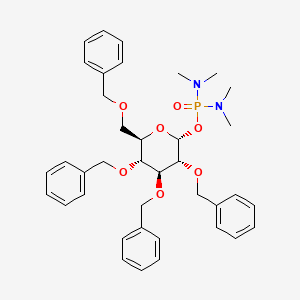

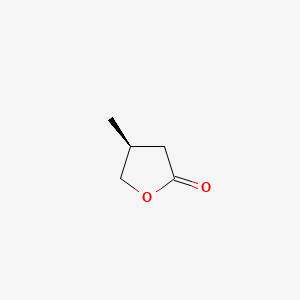

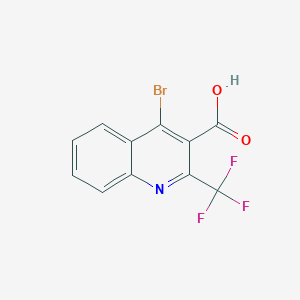

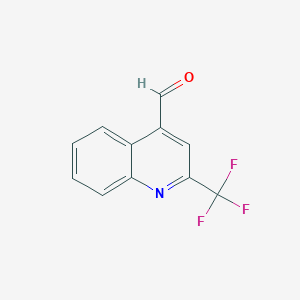

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)

![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)

![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)